Pentyl decyl phthalate
Description
Properties
CAS No. |
7493-81-4 |
|---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-O-decyl 1-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H36O4/c1-3-5-7-8-9-10-11-15-19-27-23(25)21-17-13-12-16-20(21)22(24)26-18-14-6-4-2/h12-13,16-17H,3-11,14-15,18-19H2,1-2H3 |
InChI Key |
XHKLYUHRVRGLII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC |
Origin of Product |
United States |
Environmental Occurrence and Distribution Dynamics
Global and Regional Environmental Prevalence in Diverse Matrices
Detailed quantitative data on the global and regional prevalence of pentyl decyl phthalate (B1215562) is not widely available in published scientific literature. The focus of most environmental monitoring studies has been on high-production-volume phthalates.
Atmospheric Compartment: Gaseous and Particulate Phase Distribution
Specific studies detailing the atmospheric concentrations of pentyl decyl phthalate in either the gaseous or particulate phase are scarce. Generally, phthalates are considered semi-volatile organic compounds (SVOCs), and their distribution between the gas and particle phases is influenced by their molecular weight and vapor pressure. Phthalates with lower molecular weights tend to be more volatile and exist predominantly in the gaseous phase, while higher-molecular-weight phthalates are more likely to adsorb to airborne particulate matter.
Aquatic Systems: Detection in Freshwater, Marine Water, and Sediments
While numerous studies have documented the presence of various phthalate esters in aquatic environments worldwide, specific detection and concentration data for this compound in freshwater, marine water, and sediments are not well-documented. mst.dknih.govresearchgate.net Phthalates enter aquatic systems through various pathways, including industrial and municipal wastewater discharges, runoff from agricultural and urban areas, and atmospheric deposition. mst.dk Due to their hydrophobic nature, many phthalates tend to partition from the water column and accumulate in sediments. researchgate.net
Terrestrial Systems: Presence in Soil and Sewage Sludge
The presence of this compound in soil and sewage sludge has not been extensively reported. However, the application of sewage sludge to agricultural land is a known pathway for the introduction of various phthalates into the terrestrial environment. nih.gov Phthalates can accumulate in soils, with concentrations varying based on industrial activity, urbanization, and agricultural practices like the use of plastic mulching. nih.gov
Occurrence in Food Matrices (excluding human exposure pathways)
The contamination of food with phthalates can occur at various stages of production, processing, and packaging. Migration from food packaging materials, particularly those made from PVC, is a significant source of phthalates in foodstuffs. taiwanwatch.org.tw While there is extensive data on the presence of phthalates like DEHP and DBP in a wide range of food products, specific information on this compound is lacking. taiwanwatch.org.tw
Anthropogenic Sources Contributing to Environmental Contamination
The primary sources of phthalate esters in the environment are anthropogenic. These compounds are widely used as plasticizers to increase the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). mst.dkmdpi.com Other applications include their use in adhesives, inks, cosmetics, and building materials. mst.dknih.gov The release of this compound into the environment would likely occur during the manufacturing, use, and disposal of products containing this compound. Since phthalates are not chemically bound to the polymer matrix, they can leach, migrate, or volatilize into the environment over time. nih.gov
Environmental Transport and Partitioning Mechanisms
The environmental transport and partitioning of this compound are governed by its physicochemical properties, such as its water solubility and octanol-water partition coefficient (Kow). The estimated log Kow for decyl pentyl phthalate is 5.551, and its water solubility is very low, with a calculated log10WS of -6.56 mol/L. iwaponline.com
These properties suggest that this compound will have a strong tendency to adsorb to organic matter in soil and sediment, limiting its mobility in aqueous systems. nih.gov Its low water solubility indicates that it will not be readily transported in dissolved form in rivers and groundwater. Due to its relatively high molecular weight, it is expected to have a low vapor pressure, suggesting that long-range atmospheric transport in the gaseous phase would be limited. However, transport can occur through the movement of contaminated soil particles and sediments.
Environmental Fate and Biogeochemical Cycling
Abiotic Transformation Processes
Abiotic processes, including photodegradation and hydrolysis, contribute to the transformation of pentyl decyl phthalate (B1215562) in the environment, although often at slower rates compared to biological degradation. nih.gov
Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For phthalate esters, this process is most significant in the atmosphere. researchgate.net When released into the air, phthalates can react with photochemically produced hydroxyl (•OH) radicals, leading to their degradation. nih.gov However, in aquatic and soil environments, the intensity of light is often too low for direct photodegradation to be a major pathway. mst.dk
The general mechanism of photodegradation for PAEs can proceed through different pathways depending on the environmental conditions and the presence of photosensitizers. nih.gov
Direct Photolysis: Involves the direct absorption of UV radiation by the phthalate molecule, leading to the cleavage of the ester bonds or transformation of the aromatic ring. This process is generally slow for PAEs under natural sunlight conditions. researchgate.netd-nb.info
Indirect Photolysis: This is a more significant pathway where hydroxyl radicals in the atmosphere attack the phthalate molecule. nih.gov The reaction can lead to the hydroxylation of the benzene (B151609) ring and the oxidation of the alkyl side chains. nih.gov
For long-chain phthalates like pentyl decyl phthalate, the rate of photodegradation is generally slow. mst.dk
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phthalate esters, hydrolysis is a key abiotic process, though it occurs at very slow rates under typical environmental conditions (neutral pH and ambient temperature). nih.govresearchgate.net The process is generally catalyzed by acid or alkaline conditions. researchgate.net
The hydrolytic degradation of a phthalate diester like this compound occurs in a two-step process:
First Hydrolysis: The diester is hydrolyzed to its corresponding monoester, releasing one alcohol molecule. In this case, this compound would hydrolyze to either mono-pentyl phthalate and decanol, or mono-decyl phthalate and pentanol. researchgate.net
Second Hydrolysis: The monoester is further hydrolyzed to phthalic acid and the second alcohol molecule. researchgate.net
Biotic Degradation Processes
Biodegradation by microorganisms is the predominant fate of phthalate esters in soil, sediment, and aquatic systems. researchgate.nethku.hk A wide variety of aerobic and anaerobic microorganisms, including bacteria and fungi, can break down these compounds. d-nb.infonih.gov
The biodegradation of PAEs is typically initiated by the enzymatic hydrolysis of the ester bonds, a reaction carried out by esterases or lipases. d-nb.infonih.gov This initial step breaks down the phthalate diester into a monoester and an alcohol, and subsequently into phthalic acid and two alcohol molecules. researchgate.net
Bacterial Degradation: Numerous bacterial species have been identified that can degrade phthalates, often as a sole source of carbon and energy. researchgate.net Genera such as Pseudomonas, Rhodococcus, Bacillus, and Arthrobacter are commonly implicated in phthalate degradation. nih.govethz.ch Often, a consortium of different bacterial species works together to achieve complete mineralization. For instance, one species might hydrolyze the diester to phthalic acid, which is then metabolized by another species. d-nb.info
Fungal Degradation: Fungi also play a significant role in the decomposition of plastics and plasticizers. medvixpublications.org Species from genera like Aspergillus and Trichoderma have been shown to degrade phthalates such as dibutyl phthalate (DBP). nih.gov Fungi can use these compounds as a carbon source, contributing to their removal from the environment. nih.gov
The biodegradability of phthalates is inversely related to the length of their alkyl chains; long-chain phthalates like this compound are degraded more slowly than short-chain ones. mst.dk
Under aerobic conditions, the biodegradation of phthalates proceeds relatively quickly once the initial hydrolysis to phthalic acid has occurred. researchgate.net The central metabolite, phthalic acid, is further degraded through a common pathway.
The aerobic pathway involves the following key steps:
Dioxygenation: The aromatic ring of phthalic acid is attacked by a dioxygenase enzyme, which incorporates two oxygen atoms to form a cis-dihydrodiol. researchgate.netnih.gov
Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to form a dihydroxyphthalate intermediate. ethz.ch
Decarboxylation: This intermediate is subsequently decarboxylated to yield protocatechuate (3,4-dihydroxybenzoate). researchgate.net
Ring Cleavage: The protocatechuate ring is then cleaved by other dioxygenases (either ortho- or meta-cleavage), and the resulting products enter central metabolic pathways like the Krebs cycle to be fully mineralized to CO2 and water. nih.govnih.gov
The kinetics of aerobic biodegradation are dependent on factors such as substrate concentration, temperature, pH, and the presence of adapted microbial populations. researchgate.netnih.gov The degradation rate generally decreases with increasing alkyl chain length, making high molecular weight phthalates more persistent. mst.dk
Table 1: Aerobic Biodegradation Half-Lives of Various Phthalate Esters This table illustrates the general trend of decreasing degradation rates with increasing molecular weight. Specific kinetic data for this compound are not readily available in the literature.
| Compound | Abbreviation | Half-Life (days) | Environment |
| Diethyl Phthalate | DEP | 15.4 | River Sediment (Anaerobic) nih.gov |
| Di-n-butyl Phthalate | DBP | 9.4 | River Sediment (Anaerobic) nih.gov |
| Di(2-ethylhexyl) Phthalate | DEHP | 25.7 | River Sediment (Anaerobic) nih.gov |
Under anoxic conditions, such as in buried sediments, flooded soils, and sewage sludge digesters, phthalates can also be biodegraded, although generally at a slower rate than under aerobic conditions. researchgate.netnih.gov The degradation of long-chain phthalates under anaerobic conditions is particularly slow, and these compounds can accumulate in anoxic environments. mst.dk
The anaerobic degradation pathway for phthalic acid differs significantly from the aerobic route because molecular oxygen is not available to initiate ring attack. nih.govresearchgate.net
Initial Hydrolysis: Similar to the aerobic process, the initial step is the hydrolysis of the ester bonds to form phthalic acid and the corresponding alcohols. nih.gov
Thioesterification: Phthalic acid is activated by conversion to phthaloyl-CoA, a reaction catalyzed by a CoA ligase or CoA transferase. nih.govnih.gov
Decarboxylation: The phthaloyl-CoA is then decarboxylated to form benzoyl-CoA, a key central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.netnih.gov
Ring Reduction and Cleavage: Benzoyl-CoA is further metabolized through a reductive pathway, leading to ring cleavage and eventual mineralization to CO2 and methane (B114726) by microbial consortia, which may include fermenting bacteria, syntrophs, and methanogens. researchgate.net
Data on the anaerobic degradation of long-chain phthalates are limited, but their presence in sewage sludge suggests that their removal under these conditions is often incomplete. mst.dk
Co-metabolism and Synergistic Microbial Interactions in Degradation
The complete mineralization of complex phthalate esters like this compound often requires the combined metabolic capabilities of diverse microbial communities. d-nb.info Individual microbial species may not possess the full enzymatic machinery to break down the entire molecule, leading to reliance on synergistic interactions.
A clear example of this is seen in the degradation of di-n-octyl phthalate (a long-chain phthalate structurally similar to this compound), which is carried out through the metabolic cooperation of two distinct bacteria: Gordonia sp. and Arthrobacter sp.. d-nb.info In this relationship, Gordonia sp. hydrolyzes the di-n-octyl phthalate into phthalic acid, an intermediate that it cannot degrade further. d-nb.info Subsequently, Arthrobacter sp. utilizes the generated phthalic acid as a carbon source, completing the degradation process. d-nb.info This type of co-metabolism, where one organism's metabolic byproduct serves as a substrate for another, is crucial for the efficient removal of complex xenobiotics from the environment.
Such synergistic activities are essential because the initial hydrolysis of the phthalate ester side chains and the subsequent degradation of the core phthalic acid ring structure are distinct biochemical processes often carried out by different microorganisms. nih.govnih.gov The efficiency of degradation in a natural environment is therefore highly dependent on the presence and interaction of a suitable microbial consortium.
Factors Influencing Degradation Efficiency and Persistence
The rate and extent of this compound degradation are not constant but are influenced by a variety of chemical, physical, and biological factors.
Key Influencing Factors:
Chemical Structure and Bioavailability : A primary bottleneck in the biodegradation of phthalates is their bioavailability, which is closely linked to water solubility. nih.gov Phthalates with longer alkyl side-chains, such as this compound, exhibit lower water solubility. This characteristic reduces their availability to microbial enzymes and can lead to slower degradation rates and longer environmental half-lives compared to short-chain phthalates. nih.gov
Environmental Conditions :
pH : Microbial degradation of phthalates is highly sensitive to pH. Studies on Gordonia sp. demonstrated that very high degradation efficiency occurs in a neutral pH range (6.0–8.0), with optimal performance at pH 7.0. nih.gov Deviations into more acidic or basic conditions can inhibit microbial growth and metabolic activity. nih.gov
Temperature : Temperature significantly affects microbial metabolism. The same Gordonia sp. showed the highest phthalate degradation at 30°C, with efficiency decreasing at lower temperatures. nih.gov
| Factor | Influence on Degradation | Details |
|---|---|---|
| Chemical Structure (Alkyl Chain Length) | High | Longer chains (like in this compound) decrease water solubility and bioavailability, slowing degradation. nih.gov |
| pH | High | Optimal degradation typically occurs in a neutral pH range (e.g., 6.0-8.0). nih.gov |
| Temperature | High | Degradation rates are temperature-dependent, with optimal ranges for specific microbial communities (e.g., 30°C for Gordonia sp.). nih.gov |
| Microbial Consortium | High | Synergistic interactions between different microbial species are often required for complete mineralization. d-nb.info |
| Abiotic Factors (Hydrolysis, Photolysis) | Low | These processes are generally too slow to be significant degradation pathways in the environment. researchgate.netresearchgate.net |
Advanced Analytical Methodologies for Environmental and Biological Matrices
Comprehensive Sample Collection and Preparation Strategies
The initial and most critical steps in the analysis of pentyl decyl phthalate (B1215562) are the collection of a representative sample and its subsequent preparation to isolate the analyte from the matrix and remove interfering substances. Given the low concentrations at which this compound may be present, these stages are crucial for achieving the required sensitivity and accuracy.
The selection of an appropriate extraction technique is paramount and depends on the sample matrix, the concentration of the analyte, and the desired sample throughput.
Liquid-Liquid Extraction (LLE) is a conventional and widely used method for the extraction of phthalates from aqueous samples. nih.gov This technique relies on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For high molecular weight phthalates like pentyl decyl phthalate, non-polar solvents such as n-hexane and dichloromethane (B109758) are effective. epa.gov The efficiency of LLE can be enhanced by adjusting the pH of the aqueous phase and through salting-out effects. However, LLE can be labor-intensive and require large volumes of organic solvents, which raises environmental concerns. gcms.cz
Accelerated Solvent Extraction (ASE) is a more modern and efficient technique that utilizes elevated temperatures and pressures to increase the extraction efficiency of analytes from solid and semi-solid matrices. researchgate.net This method significantly reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. For the extraction of a range of phthalates from soil and biosolids, a tri-solvent mixture of ethyl acetate, hexane, and dichloromethane (2:3:2 v/v) has been demonstrated to provide high recovery rates. sci-hub.ru The optimized conditions for ASE, including temperature and static extraction time, are crucial for achieving maximum recovery of higher molecular weight phthalates. sci-hub.ru
Solid Phase Microextraction (SPME) is a solvent-free, non-destructive, and highly sensitive technique that combines sampling, extraction, and pre-concentration into a single step. gcms.cz In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and the analytes partition into the coating. For the analysis of phthalates in water, various fiber coatings are available. Studies have shown that for a wide range of phthalates, including those with low water solubility similar to this compound, a 70-µm Carbowax-divinylbenzene fiber provides excellent extraction efficiency. nih.gov Another effective option is the 85-µm polyacrylate fiber, which has been successfully used for the determination of several phthalates in water samples. nih.gov The choice of fiber and optimization of extraction parameters such as time, temperature, and agitation are critical for achieving high sensitivity. researchgate.net
Table 1: Comparison of Extraction Techniques for Phthalate Analysis
| Technique | Principle | Applicable Matrices | Advantages | Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Aqueous samples | Simple, widely used. | Labor-intensive, large solvent consumption. |
| Accelerated Solvent Extraction (ASE) | Extraction with organic solvents at elevated temperature and pressure. | Solid and semi-solid samples (e.g., soil, sediment, biosolids) | Fast, efficient, reduced solvent use. | Requires specialized equipment. |
| Solid Phase Microextraction (SPME) | Partitioning of analytes into a coated fiber. | Aqueous and gaseous samples | Solvent-free, sensitive, combines extraction and pre-concentration. | Fiber fragility, potential for matrix effects. |
Following extraction, a clean-up step is often necessary, particularly for complex matrices such as soil, sediment, and biological tissues, to remove co-extracted interfering compounds that could affect the chromatographic analysis and mass spectrometric detection. researchgate.net Dispersive solid-phase extraction (dSPE) is a rapid and effective clean-up technique. For soil extracts, the use of C18 sorbent in a dSPE procedure has been shown to effectively remove matrix interferences before the analysis of phthalates. researchgate.net
Pre-concentration is a vital step for enhancing the detection limits of trace-level analytes. In SPME, pre-concentration is an inherent part of the extraction process as the analyte is concentrated onto the fiber. gcms.cz For LLE and ASE, the extract volume is typically reduced through gentle evaporation under a stream of nitrogen to increase the analyte concentration before instrumental analysis. nih.gov Careful control of this step is necessary to prevent the loss of semi-volatile compounds.
Chromatographic Separation Techniques
Chromatography is the cornerstone of phthalate analysis, providing the necessary separation of the target analyte from other compounds in the sample extract. Both gas and liquid chromatography are widely employed for this purpose.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and commonly used technique for the analysis of phthalates. gcms.czoregonstate.edu The choice of the stationary phase of the GC column is critical for achieving the desired separation, especially for complex mixtures of phthalates which may contain isomers. gcms.cz
A comprehensive study comparing seven different stationary phases for the analysis of 37 phthalates, including the structurally similar n-octyl n-decyl phthalate, revealed that Rtx-440 and Rxi-XLB columns provided the best resolution. restek.com These columns demonstrated superior performance in separating a wide range of phthalates in a reasonable analysis time. The most commonly used stationary phases for phthalate analysis, in descending order of popularity, are 5-type (e.g., 5% diphenyl/95% dimethyl polysiloxane), XLB-type, 35-type, 17-type, 50-type, and 1-type phases. gcms.cz The optimization of GC parameters, including the temperature program, carrier gas flow rate, and injection mode, is essential for achieving good peak shapes and resolution for high molecular weight phthalates like this compound. restek.com
Table 2: Recommended GC Stationary Phases for Phthalate Analysis
| Stationary Phase Type | Key Characteristics | Resolution Performance for Complex Phthalate Mixtures |
|---|---|---|
| Rtx-440 | Specialized phase | Excellent |
| Rxi-XLB | Low-bleed, general-purpose | Excellent |
| Rxi-5ms | 5% diphenyl / 95% dimethyl polysiloxane | Good |
| Rtx-50 | 50% diphenyl / 50% dimethyl polysiloxane | Moderate |
| Rxi-35Sil MS | 35% diphenyl / 65% dimethyl polysiloxane | Moderate |
Data derived from a comparative study of 37 phthalates. restek.com
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer a viable alternative to GC, particularly for the analysis of thermally labile or high molecular weight compounds without the need for derivatization. oup.com LC is typically coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective analysis of phthalates. sciex.coms4science.at
The standard approach for the separation of phthalates by LC is reversed-phase chromatography using a C18 column. nih.govgovst.edu A gradient elution with a mobile phase consisting of water and an organic modifier, such as methanol (B129727) or acetonitrile, is commonly employed to effectively separate a wide range of phthalates with varying polarities. govst.edusciex.com For instance, a gradient starting with a higher proportion of water and increasing the organic solvent content allows for the elution of more polar phthalates first, followed by the less polar, higher molecular weight compounds like this compound. The use of a C18 trap column placed between the pump and the autosampler can help to minimize background contamination from the LC system itself. s4science.at
High-Resolution Mass Spectrometric Detection and Quantification
Mass spectrometry is the preferred detection method for the analysis of this compound due to its high sensitivity and selectivity. When coupled with a chromatographic separation technique, it provides a powerful tool for both the quantification and unambiguous identification of the analyte.
High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of trace contaminants in complex matrices. nih.gov HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements (typically with less than 5 ppm mass error), which allows for the determination of the elemental composition of an ion. nih.gov This capability greatly increases the confidence in the identification of the target analyte and helps to distinguish it from isobaric interferences. While much of the literature on HRMS for phthalates focuses on the identification of their metabolites, the same principles apply to the parent compounds. nih.govnih.govresearchgate.net
For quantification, gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique. researchgate.net Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity by monitoring only a few characteristic ions of the target analyte. oregonstate.edu Many phthalates produce a common fragment ion at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride (B1165640) structure. gcms.cz While this ion is a good indicator of the presence of a phthalate, the molecular ion and other characteristic fragment ions are necessary for unambiguous identification and quantification, especially in complex mixtures. The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification. nih.gov
Single Quadrupole Mass Spectrometry (GC-MS, LC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental tools for the analysis of this compound. In GC-MS, the compound is first separated from other components in a sample based on its volatility and interaction with a stationary phase in a capillary column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated by the single quadrupole mass analyzer based on their mass-to-charge ratio (m/z).
For phthalates, a common characteristic ion at m/z 149, corresponding to the protonated phthalic anhydride, is often used for screening and quantification in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific ions of interest. gcms.cz While GC-MS offers excellent chromatographic resolution for many phthalates, the analysis of long-chain phthalates like this compound can be challenging due to their lower volatility. restek.com
LC-MS provides an alternative for less volatile or thermally labile compounds. In this technique, separation is achieved in the liquid phase, followed by ionization using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). While less common for nonpolar compounds like this compound, LC-MS can be a viable option, particularly when analyzing its metabolites in biological samples.
A study on the determination of 15 phthalates in beverages using dispersive liquid-liquid microextraction coupled with GC-MS reported detection limits ranging from 0.003 to 0.57 ng/mL, showcasing the sensitivity of this approach for phthalate analysis in complex matrices. rsc.org
Table 1: Illustrative GC-MS Parameters for Phthalate Analysis
| Parameter | Setting |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Start at 40°C, ramp to 180°C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 149 (general phthalate screening) |
Tandem Mass Spectrometry (GC-MS/MS, LC-MS/MS, UHPLC-MS/MS)
Tandem mass spectrometry (MS/MS) offers a significant enhancement in selectivity and sensitivity compared to single quadrupole instruments. This is achieved by using two mass analyzers in series. The first analyzer selects a specific precursor ion of the target analyte, which is then fragmented in a collision cell. The second analyzer then separates and detects the resulting product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and reduces chemical noise, leading to lower detection limits. nih.gov
Gas chromatography-tandem mass spectrometry (GC-MS/MS) has been successfully employed to quantify co-eluting isomers of phthalate diesters in complex matrices like vegetable oils. nih.gov For this compound, this technique would allow for the selection of a specific precursor ion and monitor its unique fragmentation pattern, thereby distinguishing it from other interfering compounds.
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) combines the high-resolution separation of UHPLC with the specificity of tandem mass spectrometry. This is particularly useful for analyzing phthalate metabolites in biological fluids like urine and serum. researchgate.net
A study detailing the analysis of 15 phthalates in edible oils using a modified QuEChERS method coupled with GC-MS/MS reported limits of detection ranging from 0.02 to 8.00 μg/kg, demonstrating the high sensitivity of this technique for trace-level quantification. nih.gov
Table 2: Representative MRM Transitions for Long-Chain Phthalate Analysis (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Di-n-octyl phthalate | 391.3 | 149.1 | 279.2 |
| Dinonyl phthalate | 419.3 | 149.1 | 293.2 |
| Di-n-decyl phthalate | 447.4 | 149.1 | 307.2 |
Note: Specific transitions for this compound would need to be determined experimentally.
Quadrupole Time-of-Flight (QToF) and Exact Mass for Isomer Distinction
High-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (QToF) mass spectrometry, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This capability allows for the determination of the elemental composition of an unknown compound and its fragments, which is invaluable for identification and confirmation. nih.gov
For this compound, which can exist as various isomers, QToF can be instrumental in distinguishing between them. While isomers have the same nominal mass, their exact masses may differ slightly, or more commonly, their fragmentation patterns under high-resolution conditions can provide structural information for differentiation. The high resolving power of QToF instruments allows for the separation of ions with very similar m/z values, which might overlap in a lower-resolution instrument. semanticscholar.org This is particularly important when dealing with complex environmental or biological samples where numerous isomeric compounds may be present.
The use of HRMS has been highlighted for its ability to elucidate the structure of detected metabolites in complex matrices. nih.gov Untargeted metabolomics approaches using techniques like QToF have been successful in identifying metabolites of other long-chain phthalates, such as di-iso-nonyl phthalate (DINP). nih.gov
Methodological Challenges in Accurate Quantification
The accurate quantification of this compound is fraught with challenges that stem from its ubiquitous presence in the laboratory environment and its complex chemistry.
Ubiquitous Background Contamination and Laboratory Interferences
One of the most significant hurdles in phthalate analysis is the high risk of background contamination. researchgate.net Phthalates are widely used as plasticizers in a vast array of laboratory consumables, including solvents, glassware, plastic tubing, and syringe filters. biotage.comresearchgate.netepa.gov This can lead to the introduction of interfering phthalates into the sample during collection, preparation, and analysis, resulting in false positives or overestimated concentrations. researchgate.net
Sources of contamination can be numerous and difficult to pinpoint. They can range from the laboratory air to the septa of GC vials. researchgate.net Solvents, even those of high purity, can contain trace levels of phthalates. biotage.com To mitigate this, rigorous cleaning procedures for all glassware and the use of phthalate-free consumables are essential. Running procedural blanks with every batch of samples is a critical quality control measure to monitor and correct for background contamination. researchgate.net
A study investigating sources of phthalate contamination found significant leaching from plastic syringes, pipette tips, and filter holders. researchgate.netepa.gov Another common source is the use of solvent stones in LC and HPLC equipment, which can leach phthalates over time. biotage.com
Chromatographic Resolution and Identification of Isomeric Mixtures
This compound is a C15 phthalate, and as such, can exist in numerous isomeric forms depending on the branching of the pentyl and decyl alkyl chains. These isomers often have very similar physicochemical properties, making their chromatographic separation extremely challenging. gcms.cz Co-elution of isomers can lead to inaccurate quantification if the mass spectrometer cannot differentiate between them.
The choice of the gas chromatography column is critical for achieving the best possible separation of phthalate isomers. gcms.cz While some isomers may not be fully resolved even with optimized chromatographic conditions, the use of mass spectrometry can sometimes aid in their differentiation if they produce unique fragment ions. restek.com However, for many isomers, the mass spectra are very similar, further complicating their individual identification and quantification. In such cases, results are often reported as the sum of the isomeric mixture. restek.com
The literature indicates that GC-MS generally provides better chromatographic resolution for phthalates compared to LC-MS. gcms.cz
Method Validation and Comparability Considerations
Ensuring the reliability and comparability of analytical data for this compound requires thorough method validation. researchgate.net This involves assessing a range of performance parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), and accuracy (recovery). mdpi.com The goal of method validation is to demonstrate that the analytical method is suitable for its intended purpose. researchgate.netepa.gov
Given the potential for matrix effects in environmental and biological samples, it is crucial to validate the method in the specific matrices of interest. This may involve the use of matrix-matched calibration standards or the application of isotope dilution techniques, where a stable isotope-labeled internal standard is added to the sample at the beginning of the analytical procedure to correct for losses and matrix-induced signal suppression or enhancement.
Comparability of data across different laboratories is another important consideration. Interlaboratory comparison studies are essential for assessing the proficiency of different laboratories and ensuring that results are consistent and reliable. nih.govnih.gov A study on the interlaboratory determination of phthalate biomarkers in human urine found that the reproducibility for more challenging mixed-isomer phthalates was lower than for single-isomer phthalates, highlighting the analytical difficulties associated with these compounds. nih.gov The development and use of certified reference materials (CRMs) are also crucial for ensuring the accuracy and comparability of measurements. eurachem.org
Biological Interactions and Mechanistic Investigations in Model Systems
Biotransformation and Metabolism Pathways in Biological Systems
The metabolism of phthalate (B1215562) esters is a multi-step process that begins with hydrolysis and is followed by subsequent enzymatic modifications that facilitate excretion. nih.govnih.gov This process is critical in determining the biological activity and clearance rate of the compound.
Upon absorption, the first step in the biotransformation of a phthalate diester like pentyl decyl phthalate is the hydrolysis of one of its ester bonds by carboxylesterases, primarily in the gut and liver. nih.gov This process would yield two primary monoester metabolites: mono-pentyl phthalate and mono-decyl phthalate.
These monoester metabolites are considered the initial, biologically active forms. nih.gov They can then undergo further Phase I biotransformation, primarily through oxidation of their alkyl side chains. nih.gov Studies on the analogous compound di-n-pentyl phthalate (DPP) in Sprague-Dawley rats provide a detailed model for the subsequent biotransformation of the pentyl moiety. After administration of DPP, a variety of oxidized metabolites are formed and excreted. researchgate.netnih.gov
The primary monoester, mono-n-pentyl phthalate (MPP), is further metabolized into several secondary products, including mono(4-hydroxypentyl) phthalate (MHPP), mono(4-oxopentyl) phthalate (MOPP), and mono(4-carboxybutyl) phthalate (MCBP). researchgate.netnih.gov In rat models, the ω-1 oxidation product, MHPP, was identified as the most abundant urinary metabolite, indicating a significant metabolic pathway. researchgate.netnih.gov The formation of these more polar, oxidized metabolites increases water solubility, preparing them for subsequent conjugation and elimination. nih.gov
The table below details the urinary concentrations of various metabolites identified in rats 24 hours after a single oral administration of di-n-pentyl phthalate (DPP), illustrating the extensive biotransformation of the pentyl phthalate structure.
Table 1: Median Urinary Concentrations of Di-n-pentyl Phthalate (DPP) Metabolites in Rats Data from a study involving a single 500 mg/kg oral dose of DPP administered to female Sprague-Dawley rats. Urine was collected over the first 24 hours post-administration. researchgate.netnih.gov
| Metabolite | Abbreviation | Median Concentration (µg/mL) |
| Mono(4-hydroxypentyl) phthalate | MHPP | 993 |
| Mono-n-pentyl phthalate | MPP | 222 |
| Mono(4-carboxybutyl) phthalate | MCBP | 168 |
| Mono(4-oxopentyl) phthalate | MOPP | 47 |
| Phthalic Acid | PA | 26 |
| Mono-n-pentenyl phthalate | MPeP | 16 |
| Mono(3-carboxypropyl) phthalate | MCPP | 9 |
| Mono(2-carboxyethyl) phthalate | MCEP | 0.2 |
Following Phase I metabolism, phthalate monoesters and their oxidized metabolites typically undergo Phase II conjugation reactions. nih.gov The most significant of these is glucuronidation, where UDP-glucuronosyltransferase enzymes attach a glucuronic acid moiety to the metabolite. nih.gov This conjugation step further increases the water solubility and molecular weight of the metabolites, which greatly facilitates their excretion in urine and bile. nih.gov While a portion of phthalate metabolites may be excreted in their "free" or unconjugated form, glucuronidation is a major pathway for the detoxification and elimination of these compounds. nih.gov
Pharmacokinetic studies help to understand the absorption, distribution, metabolism, and excretion (ADME) of compounds. For phthalates in general, clearance from the body is rapid, and there is typically only a slight potential for accumulation. nih.gov The primary route of elimination is through urinary excretion of the metabolites. nih.gov
In studies with di-n-pentyl phthalate (DPP) in rats, the concentrations of its metabolites in urine were significantly lower in the 24-48 hour collection period compared to the first 24 hours after administration. researchgate.netnih.gov This suggests a rapid metabolism and excretion profile. researchgate.netnih.gov While some of these metabolites were also detected in the serum, their levels were much lower than those found in urine, reinforcing the efficiency of urinary clearance. researchgate.netnih.gov
In Vitro Mechanistic Studies at the Cellular Level
In vitro studies using cell models are essential for elucidating the specific molecular mechanisms through which phthalate metabolites may exert biological effects.
Based on a comprehensive review of the available scientific literature, no studies have been published that specifically investigate the effects of this compound or its primary metabolites (mono-pentyl phthalate, mono-decyl phthalate) on the processes of cellular proliferation or apoptosis. Research in this area has focused on other phthalate compounds, such as Di-(2-ethylhexyl) phthalate (DEHP). mdpi.com
Phthalates are recognized as endocrine-disrupting chemicals, partly due to the ability of their monoester metabolites to interact with various nuclear receptors. researchgate.netnih.gov These receptors are ligand-activated transcription factors that regulate gene expression involved in numerous physiological processes, including metabolism and reproduction. researchgate.netnih.gov
The primary metabolites of phthalates are often considered the biologically active agents that interact with these receptors. nih.gov Several phthalates have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and energy balance. researchgate.netnih.gov Specifically, a metabolite of a decyl phthalate, mono-iso-decyl phthalate (MiDP), has been identified in the literature as a ligand for PPARγ. mdpi.comresearchgate.net Phthalates and their metabolites have also been investigated for their ability to bind to and modulate the activity of steroid hormone receptors, such as the androgen receptor (AR) and estrogen receptor (ER), though their effects can be complex and compound-specific. researchgate.netnih.gov
Alterations in Gene Expression and Protein Synthesis
Exposure to pentyl phthalates has been shown to alter the expression of multiple genes. In a study involving timed pregnant Sprague Dawley rats, dipentyl phthalate (DPeP) exposure resulted in changes to gene sets associated with several key biological processes. nih.gov These processes include steroidogenesis, gonad development, epithelial cell differentiation, and the development of vasculature. nih.gov While specific protein synthesis alterations for this compound are not detailed, studies on other phthalates, such as diethyl phthalate (DEP), have identified significant changes in the transcriptome. nih.govbohrium.com For instance, low-dose exposure to DEP in rats led to the downregulation of a panel of 107 genes in the mammary tissue. bohrium.com This body of research indicates that a primary mechanism of phthalate action involves interference at the level of gene transcription, which can subsequently impact protein synthesis and cellular function. nih.govmdpi.com
Impact on Steroidogenesis-Related Enzymatic Pathways (e.g., 3β-HSD, 17β-HSD3)
Pentyl phthalates directly interfere with the enzymatic pathways responsible for steroid hormone production. Research has demonstrated that dipentyl phthalate (DPP) inhibits the activity of 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase 3 (17β-HSD3), two enzymes critical for androgen biosynthesis in Leydig cells. nih.gov In studies using rat testis microsomes, DPP showed significant inhibitory potential on 3β-HSD activity. nih.gov Furthermore, treatment of young male rats with di-n-pentyl phthalate led to notable decreases in testicular cytochrome P-450 and its dependent microsomal steroidogenic enzymes, 17α-hydroxylase and 17-20 lyase. nih.gov This enzymatic inhibition is considered a potential mechanism contributing to phthalate-induced testicular damage. nih.gov
Table 1: Inhibitory Concentrations (IC50) of Dipentyl Phthalate (DPP) on Steroidogenic Enzymes in Rat Testis Microsomes
This table summarizes the half-maximal inhibitory concentrations (IC50) of Dipentyl Phthalate on key enzymes involved in steroidogenesis, based on in vitro studies. nih.gov
| Enzyme | IC50 (μM) | Biological Function |
|---|---|---|
| 3β-hydroxysteroid dehydrogenase (3β-HSD) | 33.8 | Involved in the biosynthesis of progesterone, androstenedione (B190577), and other steroid hormones. |
| 17β-hydroxysteroid dehydrogenase 3 (17β-HSD3) | >1000 (No significant effect observed up to 1mM) | Catalyzes the conversion of androstenedione to testosterone (B1683101). |
Induction of Oxidative Stress Responses
The induction of oxidative stress is a significant mechanism of phthalate toxicity. Studies have shown that di-iso-pentyl phthalate (DiPeP) can induce oxidative stress in zebrafish larvae at low concentrations. researchgate.net This is consistent with findings for other phthalates, which are known to generate oxidative stress by increasing the production of reactive oxygen species (ROS) and inhibiting antioxidant enzymes. nih.govmdpi.com The imbalance between oxidants and antioxidants can lead to lipid peroxidation and oxidative damage to cellular components. nih.govmdpi.com Long-term exposure to phthalates has been shown to suppress the activities of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD), while increasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comphypha.ir This disruption of the cellular redox system is a key factor in the pathology of phthalate exposure. mdpi.com
Ionic Homeostasis Perturbations (e.g., Ca2+ levels)
Perturbations in ionic homeostasis, particularly calcium (Ca2+) levels, have been identified as a consequence of exposure to some phthalates. While direct evidence for this compound is limited, studies on other phthalates like di-2-ethylhexyl phthalate (DEHP) and dibutyl phthalate (DBP) have established this mechanism. DEHP exposure has been shown to perturb intracellular calcium handling in human stem cell-derived cardiomyocytes. plos.org Similarly, DBP exposure can lead to an increase in intracellular calcium concentration in urethral epithelial cells, an effect linked to oxidative stress. frontiersin.org The disruption of Ca2+ signaling can affect a multitude of cellular processes and is considered a potential pathway for phthalate-induced toxicity. plos.org
Mechanistic Investigations in Non-Human Animal Models
Endocrine System Modulation and Response at the Organ Level
Phthalates are widely recognized as endocrine-disrupting chemicals (EDCs) that can alter the function of the endocrine system at multiple levels. nih.govnih.gov In animal models, these compounds interfere with the hormonal balance of the organism. nih.govmdpi.com The primary mechanism involves the disruption of steroidogenesis in the testes, as detailed by the inhibition of enzymes like 3β-HSD and cytochrome P-450 dependent enzymes. nih.govnih.gov This leads to reduced production of testosterone, a key androgen. nih.govnih.gov Phthalate exposure in male rats has been associated with abnormal levels of hormones such as luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone. plos.org This modulation of the endocrine system at the organ level, particularly within the testes, underlies many of the observed reproductive toxicities. nih.gov
Reproductive System Responses and Developmental Alterations at the Organ/Cellular Level
Exposure to pentyl phthalates during critical developmental windows can lead to significant and permanent alterations in the male reproductive system. In utero exposure to dipentyl phthalate (DPeP) in rats induces abnormal fetal testis morphology. nih.gov A hallmark of this toxicity is the formation of multinucleated germ cells (MNGs). nih.gov This phthalate-induced condition in animal models is sometimes referred to as "phthalate syndrome," which includes a collection of disorders such as decreased testis weight, impaired spermatogenesis, and external genital malformations. nih.gov At the cellular level, prenatal exposure to various phthalates has been linked to malformed seminiferous tubules, abnormal Leydig cell morphology and aggregation, and focal testis dysgenesis in rats. nih.gov Effects have also been noted in the female reproductive system in animal studies, where phthalate mixtures have been observed to modify follicular development. nih.gov
Table 2: Observed Reproductive and Developmental Effects of Pentyl Phthalates in Animal Models
This table outlines key findings from non-human animal studies on the effects of pentyl phthalate exposure on the reproductive system. nih.govnih.govresearchgate.net
| Animal Model | Phthalate Studied | Observed Effects | Level of Observation |
|---|---|---|---|
| Rat (Sprague Dawley) | Dipentyl Phthalate (DPeP) | Reduced fetal testicular testosterone production; Induction of multinucleated germ cells (MNGs). | Organ/Cellular |
| Rat | Di-n-pentyl Phthalate | Decreased testicular cytochrome P-450 and steroidogenic enzymes. | Organ/Molecular |
| Zebrafish (Danio rerio) | Di-iso-pentyl Phthalate (DiPeP) | Increased embryo-larval malformations. | Organismal |
| Rat (General Phthalate Exposure) | Various Phthalates | Malformed seminiferous tubules; Abnormal Leydig cell morphology and aggregation; Impaired spermatogenesis. | Organ/Cellular |
Neurological and Neurodevelopmental Process Investigations
Direct experimental studies investigating the neurological and neurodevelopmental effects of this compound are not available in the current scientific literature. However, insights can be drawn from research on structurally related phthalates, particularly those with longer alkyl chains, such as diisononyl phthalate (DiNP), which contains a C9 alkyl chain comparable to the decyl group of this compound.
Investigations in murine models have demonstrated that exposure to DiNP can lead to neurobehavioral changes. bohrium.com One study identified that DiNP administration in mice resulted in cognitive deficits and anxiety-like behaviors. bohrium.com The underlying mechanisms for these effects were linked to increased levels of oxidative stress and inflammation within the brain, as evidenced by histopathological alterations. bohrium.com
Studies using zebrafish embryos provide further evidence for the neurotoxic potential of higher molecular weight phthalates. Comparative analyses have shown that exposure to DiNP, alongside other phthalates like di-2-ethylhexyl phthalate (DEHP) and benzyl (B1604629) butyl phthalate (BBzP), affected the locomotor activities of larval zebrafish, while lower molecular weight phthalates did not produce such alterations. nih.govnih.gov Mechanistically, DiNP exposure was found to reduce the expression of green fluorescent protein (GFP) in Tg(HuC:eGFP) transgenic lines, indicating an adverse effect on neuronal development. nih.gov Furthermore, DiNP exposure upregulated the expression of genes involved in the cholinergic and dopaminergic systems, suggesting that it impairs the embryogenesis of the neurological system by altering neurochemical pathways. nih.govresearchgate.net
Table 1: Neurotoxic Effects of Diisononyl Phthalate (DiNP) in Model Systems
| Model System | Finding | Potential Mechanism | Source(s) |
|---|---|---|---|
| Mouse | Cognitive deficits and anxiety-like behavior | Increased oxidative stress and neuroinflammation | bohrium.com |
| Zebrafish Embryo | Altered locomotor activity | Impaired neuronal development | nih.govnih.gov |
Immunomodulatory Effects in Animal Models
While specific immunotoxicity data for this compound is not documented, research on di-n-pentyl phthalate (DNPP), which shares the C5 alkyl chain, offers significant insights into its potential immunomodulatory properties. A recent study utilizing single-cell RNA sequencing in a murine model systematically characterized the immunotoxic landscape following DNPP exposure. nih.gov
The investigation revealed that DNPP acts as an environmental immune disruptor. nih.gov Exposure in mice led to a significant decrease in peripheral blood leukocyte populations, with notable effects on lymphocytes, neutrophils, and monocytes. nih.gov The study detailed specific impacts on various immune cell subsets, indicating a broad-ranging effect on the immune system. For instance, DNPP exposure was found to attenuate the cytotoxic capacity of CD8+ T cells and reduce the proportions of specific CD4+ T cell subsets (T_Tem and T_Treg). nih.gov
Furthermore, the functional capabilities of other key immune cells were compromised. The research indicated that DNPP may impair the production of immunoglobulins by B cells and impact the cytotoxicity of Natural Killer (NK) cells. nih.gov Myeloid cells also exhibited altered antigen-presenting capacity. nih.gov These findings collectively suggest that exposure to a phthalate with a pentyl chain can induce significant immunotoxicity, potentially increasing susceptibility to pathogens and immune-related diseases. nih.gov
Table 2: Immunomodulatory Effects of Di-n-pentyl Phthalate (DNPP) in Murine Models
| Immune Cell Type | Observed Effect | Functional Consequence | Source(s) |
|---|---|---|---|
| Leukocytes | Marked decrease in peripheral blood populations | General immunosuppression | nih.gov |
| CD8+ T Cells | Attenuated cytotoxic capacity | Reduced ability to kill target cells | nih.gov |
| CD4+ T Cells | Reduced proportions of T_Tem and T_Treg cells | Altered T cell memory and regulation | nih.gov |
| B Cells | Impaired immunoglobulin production | Weakened humoral immunity | nih.gov |
| NK Cells | Impacted cytotoxicity | Reduced innate immune response | nih.gov |
Comparative Mechanistic Analyses Across Phthalate Congeners
The biological activity of phthalates is highly dependent on their chemical structure, particularly the length and branching of their alkyl side chains. Comparative studies across different phthalate congeners reveal clear structure-activity relationships in both neurotoxicity and immunomodulation.
In the context of neurotoxicity, studies in zebrafish embryos have demonstrated that higher molecular weight phthalates tend to exhibit greater effects. A comparative analysis of six different phthalates showed that DiNP (a C9 phthalate), DEHP (a C8 phthalate), and BBzP (a C4/C7 phthalate) significantly affected larval behaviors. nih.govnih.gov In contrast, lower molecular weight congeners like dimethyl phthalate (DMP) and diethyl phthalate (DEP) produced no such alterations. nih.govnih.gov The underlying mechanisms also appear to differ; for example, DiNP and DEHP both upregulated the ache gene in the cholinergic system, but had opposing effects on the drd1b gene in the dopaminergic system. nih.gov This indicates that while phthalates can be broadly categorized by molecular weight, their specific neurotoxic mechanisms vary. nih.govnih.gov
Table 3: Comparative Neurotoxic Endpoints of Various Phthalates in Zebrafish Embryos
| Phthalate Congener | Effect on Larval Behavior | Effect on Neuronal Development (HuC:eGFP) | Effect on Cholinergic/Dopaminergic Genes | Source(s) |
|---|---|---|---|---|
| Diisononyl Phthalate (DiNP) | Yes | Reduced Expression | Upregulation of ache and drd1b | nih.govnih.gov |
| Di-2-ethylhexyl Phthalate (DEHP) | Yes | Reduced Expression | Upregulation of ache, downregulation of drd1b | nih.govnih.gov |
| Benzyl Butyl Phthalate (BBzP) | Yes | Reduced Expression | Suppression of th | nih.govnih.gov |
| Dimethyl Phthalate (DMP) | No | Not reported | Not reported | nih.govnih.gov |
| Diethyl Phthalate (DEP) | No | Not reported | Not reported | nih.govnih.gov |
For immunomodulatory effects, structure-activity relationships are also critical. Studies have shown that the adjuvant effect of phthalates, which is the ability to enhance an immune response to an antigen, is highly influenced by both stereochemical and physico-chemical properties. nih.govnih.gov Research indicates that lipophilicity plays a crucial role, but is not the sole determinant of adjuvant activity; specific stereochemical characteristics are also necessary. nih.gov This adjuvant effect, observed for compounds like DEHP, is typically restricted to enhancing IgG1 antibody formation without a significant effect on IgE. nih.govnih.gov This contrasts with the broader immunotoxic effects observed for DNPP, which include direct suppression of T cell cytotoxicity and B cell function. nih.gov This comparison suggests that different phthalate structures can trigger distinct immunological pathways, ranging from a targeted adjuvant effect that enhances a specific type of humoral immunity to a more widespread immunotoxicity that impairs multiple arms of the immune system. nih.govnih.gov
Regulatory Science and Future Research Trajectories
Scientific Basis for Regulatory Frameworks and Classifications
There is a significant lack of specific regulatory classification for pentyl decyl phthalate (B1215562) by major international bodies such as the European Chemicals Agency (ECHA) or the U.S. Environmental Protection Agency (EPA). Regulatory frameworks for phthalates are predominantly built on toxicological data, particularly concerning reproductive and developmental effects, with the length and structure of the alcohol side-chains being a critical determinant of biological activity.
Generally, low molecular weight (LMW) phthalates, such as those with alkyl chains from C3 to C6, have been identified as having anti-androgenic properties and are classified as reproductive toxicants. nih.govnih.gov For instance, di-n-pentyl phthalate (DNPP), which shares the C5 chain with pentyl decyl phthalate, is classified by ECHA as "Toxic to reproduction 1B". Conversely, high molecular weight (HMW) phthalates, like di-isodecyl phthalate (DIDP) and di-isononyl phthalate (DINP), are often considered to have a lower toxicity profile concerning reproductive effects, though concerns about other health impacts, such as liver effects, remain. cpsc.govresearchgate.net
The regulatory approach for a mixed phthalate ester like this compound is not explicitly defined. It is plausible that its toxicological properties would be influenced by both the pentyl and decyl chains. The presence of the C5 chain suggests a potential for reproductive toxicity, a concern that drives much of the regulation of LMW phthalates. ineris.frnih.gov However, the long C10 chain contributes to a higher molecular weight, which might place it in a different category from a regulatory perspective. This ambiguity underscores a critical gap in the scientific basis for the regulation of mixed-ester phthalates. Current regulations often focus on specific, well-studied phthalates, leaving newer or less common compounds in a state of regulatory uncertainty. ehn.org
Table 1: ECHA Harmonised Classification for Phthalates Structurally Related to this compound
| Compound Name | Alkyl Chains | ECHA Classification | Hazard Statement |
|---|---|---|---|
| Di-n-pentyl phthalate (DNPP) | C5, C5 | Repr. 1B | H360FD: May damage fertility. May damage the unborn child. |
| Benzyl (B1604629) butyl phthalate (BBP) | C4, C7 (benzyl) | Repr. 1B | H360FD: May damage fertility. May damage the unborn child. |
| Di-n-octyl phthalate (DNOP) | C8, C8 | Not Classified | - |
| Di-isononyl phthalate (DINP) | C9, C9 (branched) | Not Classified | - |
| Di-isodecyl phthalate (DIDP) | C10, C10 (branched) | Not Classified | - |
Identification of Knowledge Gaps in Environmental Behavior and Fate
The environmental behavior and fate of this compound are largely uncharacterized, representing a significant knowledge gap. For phthalates in general, biodegradation by microorganisms is the primary degradation pathway in soil and aquatic environments. researchgate.netmst.dk The rate of this biodegradation is heavily influenced by the length and branching of the alkyl chains. researchgate.net
Short-chain phthalates are generally biodegraded more readily than their long-chain counterparts. mst.dk The increased steric hindrance and hydrophobicity of longer alkyl chains can impede enzymatic action, leading to slower degradation and greater persistence in the environment. nih.gov For example, the half-life of phthalates can range from a few years for dimethyl phthalate to potentially thousands of years for DEHP under certain conditions. researchgate.net
For this compound, one can hypothesize a two-stage hydrolysis process, yielding mono-pentyl phthalate and mono-decyl phthalate, followed by the release of pentanol, decanol, and phthalic acid. The subsequent degradation of these intermediates would then proceed. However, the precise kinetics and pathways for this mixed ester are unknown. Key questions that remain unanswered include:
Persistence: What is the half-life of this compound in various environmental compartments like soil, sediment, and water?
Bioaccumulation: Given its presumed high lipophilicity due to the decyl chain, what is its potential to bioaccumulate in aquatic and terrestrial organisms? Long-chain phthalates are known to be immobile in soil due to high Koc values. nih.gov
Mobility: How does its structure affect its partitioning between water, soil, and air?
Anaerobic Degradation: While aerobic biodegradation is the primary route, the fate of long-chain phthalates under anaerobic conditions, such as in buried sediments, is not well understood and represents another area for research. mst.dk
The absence of empirical data on these fundamental environmental parameters makes it impossible to conduct a thorough environmental risk assessment for this compound.
Future Directions in Mechanistic Toxicology Research in Model Systems
Specific toxicological studies on this compound are conspicuously absent from the scientific literature. However, the known toxicological mechanisms of related phthalates can guide future research. The testicular toxicity of certain phthalates, particularly those with C4 to C6 alkyl chains, is a well-documented phenomenon in animal models. nih.gov These compounds can disrupt fetal testosterone (B1683101) synthesis, leading to developmental abnormalities of the male reproductive tract. cbs8.comresearchgate.net
Future mechanistic research on this compound should therefore prioritize the following areas:
Endocrine Disruption: In vitro assays using steroidogenic cell lines (e.g., Leydig cells) are needed to determine if this compound or its monoester metabolites can inhibit key enzymes in the testosterone synthesis pathway. frontiersin.org Given the presence of the pentyl group, investigating potential anti-androgenic activity is a high priority.
Developmental and Reproductive Toxicity: In vivo studies using model organisms, such as rodents, are essential to assess the potential for developmental and reproductive toxicity. mdpi.com Such studies should investigate key endpoints like anogenital distance, nipple retention in males, and testicular histology. nih.gov The developmental window of exposure is critical, as in utero exposure is often associated with the most severe effects. nih.gov
Metabolism and Toxicokinetics: Understanding how this compound is metabolized is crucial. Research should focus on identifying the primary metabolites and determining their biological activity. The role of peroxisome proliferator-activated receptors (PPARs), which are implicated in the liver and kidney toxicity of some phthalates, should also be investigated. cpsc.gov
Mixture Toxicity: Humans are exposed to a mixture of phthalates, and future research should consider the combined toxicological effects of this compound with other common phthalates. researchgate.net
The use of modern toxicological tools, such as transcriptomics and metabolomics, could provide a more comprehensive understanding of the molecular pathways disrupted by this compound exposure in model systems. nih.gov
Advancements in Analytical Techniques for Enhanced Trace Analysis and Isomer Specificity
The accurate detection and quantification of this compound in environmental and biological matrices present significant analytical challenges. Standard methods for phthalate analysis, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are well-established. ijres.orgmdpi.com However, several factors complicate the analysis of this specific compound.
A primary challenge is the potential for numerous isomers. The terms "pentyl" and "decyl" can refer to various branched isomers in addition to the straight-chain n-pentyl and n-decyl forms. Commercial phthalate products are often complex mixtures of isomers, which can be difficult to separate chromatographically. oregonstate.edu This lack of isomer specificity can lead to inaccurate quantification and risk assessment.
Advancements in analytical techniques offer potential solutions to these challenges:
High-Resolution Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) can provide the enhanced peak capacity needed to separate complex isomeric mixtures of phthalates.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can provide highly accurate mass measurements, aiding in the confident identification of target analytes in complex matrices and helping to distinguish between compounds with the same nominal mass.
Improved Sample Preparation: The ubiquity of phthalates in laboratory materials makes sample contamination a persistent issue, especially for trace analysis. cdc.gov Innovations in sample preparation, such as solid-phase microextraction (SPME) and the development of novel sorbents, aim to minimize contamination and improve extraction efficiency for trace levels of phthalates in various media. nih.govmdpi.com
Group-Specific Sensors: While not isomer-specific, the development of novel sensors, such as those based on aptamers or molecularly imprinted polymers, could offer rapid and cost-effective screening tools for detecting the presence of total phthalates in a sample, which could then be followed up by more detailed chromatographic analysis. ccspublishing.org.cnnih.gov
Future analytical method development should focus on creating certified reference materials for this compound isomers to enable accurate instrument calibration and method validation. accustandard.com Without such standards, achieving reliable and comparable data across different laboratories will remain a significant hurdle.
Q & A
Q. What analytical methods are recommended for detecting and quantifying Pentyl decyl phthalate (PDP) in environmental and biological matrices?
To ensure accurate detection, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used due to their sensitivity and specificity for phthalates. Sample preparation should include solvent extraction (e.g., using hexane or acetone) and purification steps to minimize matrix interference. Contamination prevention requires using phthalate-free labware and verifying reagent purity via blank controls . For environmental samples, solid-phase extraction (SPE) is recommended to isolate PDP from complex matrices like soil or water .
Q. What are the established toxicological endpoints for PDP exposure in model organisms, and how are these endpoints measured?
Key endpoints include endocrine disruption (e.g., altered steroid hormone levels), hepatotoxicity (elevated liver enzymes like ALT/AST), and developmental effects (e.g., reduced fetal weight in rodents). Experimental designs typically involve subchronic or chronic exposure studies with dose-response analyses. Hormonal assays (ELISA or LC-MS/MS) and histopathological examinations are standard methods for evaluating these endpoints .
Q. How should researchers mitigate cross-contamination during PDP analysis in low-concentration samples?
Use glass or metal containers instead of plastics, as PDP can leach from plastic labware. Pre-wash all materials with organic solvents, and include procedural blanks in each batch to monitor background contamination. For biological samples, enzymatic digestion (e.g., lipase treatment) followed by SPE can improve recovery rates .
Advanced Research Questions
Q. How can cumulative risk assessment frameworks be applied to evaluate PDP interactions with co-occurring phthalates?
Cumulative risk studies require integrating dose-additivity or response-additivity models, accounting for shared mechanisms like peroxisome proliferator-activated receptor (PPAR) activation. Researchers should use pharmacokinetic modeling to estimate combined internal doses and conduct mixture toxicity assays (e.g., factorial design experiments). Systematic reviews of existing data, as outlined in , are critical for identifying synergistic or antagonistic effects .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo toxicity data for PDP?
Discrepancies often arise from metabolic differences; in vitro systems may lack metabolic activation (e.g., cytochrome P450 enzymes). To address this, use primary hepatocytes or S9 fractions in vitro to mimic metabolic processes. Additionally, compare in vitro benchmark doses (BMDs) with in vivo BMDs, adjusting for bioavailability using physiologically based pharmacokinetic (PBPK) modeling .
Q. How can PBPK modeling improve interspecies extrapolation of PDP toxicity data?
PBPK models integrate species-specific parameters (e.g., tissue partitioning coefficients, metabolic rates) to predict human internal doses from rodent data. Key steps include:
- Parameterizing the model with PDP-specific absorption, distribution, metabolism, and excretion (ADME) data.
- Validating predictions against human biomonitoring studies (e.g., urinary metabolite levels).
- Adjusting for population variability (e.g., age, sex) using probabilistic modeling .
Q. What methodologies address data gaps in PDP’s long-term epigenetic effects?
Epigenetic studies should combine whole-genome bisulfite sequencing (for DNA methylation analysis) and chromatin immunoprecipitation (ChIP) to assess histone modifications. Longitudinal cohort designs are essential, with repeated sampling to track changes over time. Cross-referencing epigenetic markers with transcriptomic data (RNA-seq) can clarify mechanistic pathways .
Methodological Considerations for Data Interpretation
- Handling Conflicting Epidemiological Findings : Apply sensitivity analyses to assess confounding variables (e.g., coexposure to other phthalates). Use directed acyclic graphs (DAGs) to model causal pathways and identify biases .
- Systematic Review Protocols : Follow ’s framework for literature screening, prioritizing studies with robust exposure metrics (e.g., urinary metabolites over questionnaire data) and explicit dose-response reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
